5-Fluoro-8-methylisoquinoline

Catalog No.
S12560974
CAS No.
M.F
C10H8FN
M. Wt
161.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoro-8-methylisoquinoline

Product Name

5-Fluoro-8-methylisoquinoline

IUPAC Name

5-fluoro-8-methylisoquinoline

Molecular Formula

C10H8FN

Molecular Weight

161.18 g/mol

InChI

InChI=1S/C10H8FN/c1-7-2-3-10(11)8-4-5-12-6-9(7)8/h2-6H,1H3

InChI Key

DKKGKEFAQWIYKF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=CC2=C(C=C1)F

5-Fluoro-8-methylisoquinoline is a fluorinated derivative of isoquinoline, characterized by the presence of a fluorine atom at the fifth position and a methyl group at the eighth position of the isoquinoline scaffold. This compound belongs to a class of heterocyclic organic compounds that are widely studied for their diverse biological activities and potential applications in medicinal chemistry. The introduction of fluorine into organic molecules often enhances their metabolic stability and bioactivity, making compounds like 5-fluoro-8-methylisoquinoline of significant interest in drug development.

Typical of isoquinoline derivatives, including:

  • Electrophilic Substitution Reactions: The presence of the fluorine atom can influence the reactivity of the compound, allowing for regioselective substitutions at other positions on the isoquinoline ring.
  • Nucleophilic Substitution: The fluorine atom is a good leaving group, making this compound amenable to nucleophilic attack, leading to the formation of various derivatives.
  • Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other functional groups depending on the reaction conditions.

These reactions can be utilized to synthesize a variety of derivatives with potentially enhanced biological properties.

Compounds derived from isoquinolines, including 5-fluoro-8-methylisoquinoline, have been reported to exhibit a range of biological activities:

  • Antimicrobial Properties: Several studies have indicated that isoquinoline derivatives possess significant antimicrobial effects against various pathogens.
  • Anticancer Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in tumor cells.
  • Neuroprotective Effects: Isoquinoline derivatives may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

The specific biological activity of 5-fluoro-8-methylisoquinoline requires further investigation to establish its efficacy and mechanism of action.

The synthesis of 5-fluoro-8-methylisoquinoline can be achieved through several methods:

  • Electrolytic Fluorination: A novel method involves the electrolytic fluorination of isoquinoline derivatives using fluorinating agents such as HF:pyridine. This method allows for regioselective introduction of fluorine at specific positions on the isoquinoline ring .
  • Conventional Synthetic Routes: Traditional synthetic methods may involve multi-step reactions starting from readily available isoquinoline or its derivatives, employing reagents that facilitate methylation and fluorination sequentially.
  • Functional Group Transformations: Existing isoquinoline derivatives can be modified through various functional group transformations to introduce both fluorine and methyl groups.

These synthetic strategies are crucial for producing 5-fluoro-8-methylisoquinoline in sufficient quantities for research and potential therapeutic applications.

5-Fluoro-8-methylisoquinoline has potential applications in several fields:

  • Pharmaceutical Development: Due to its promising biological activities, it can serve as a lead compound in drug discovery for treating infections, cancer, or neurodegenerative disorders.
  • Fluorescent Probes: The compound may be explored as a fluorescent probe in biochemical assays due to its unique structural features that could enhance fluorescence properties .
  • Material Science: Its derivatives could also find applications in materials science, particularly in developing organic light-emitting diodes (OLEDs) or other electronic materials.

Interaction studies involving 5-fluoro-8-methylisoquinoline focus on its binding affinity and interaction mechanisms with biological targets. Initial studies may include:

  • Binding Studies: Evaluating how well this compound binds to specific receptors or enzymes relevant to its pharmacological effects.
  • In Vivo Studies: Assessing its pharmacokinetics and pharmacodynamics through animal models to understand its behavior within biological systems.

These studies are essential for elucidating the therapeutic potential and safety profile of 5-fluoro-8-methylisoquinoline.

Several compounds share structural similarities with 5-fluoro-8-methylisoquinoline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
6-Fluoro-7-methylisoquinolineFluorine at position 6Potentially different biological activity profile
4-FluoroisoquinolineFluorine at position 4Different regioselectivity in reactions
5-Chloro-8-methylisoquinolineChlorine instead of fluorineMay exhibit different solubility and reactivity
5-Fluoro-6-methylisoquinolineFluorine at position 5Variation in biological activity compared to target

These compounds highlight the unique positioning of functional groups that can significantly influence their chemical behavior and biological activity. Understanding these differences is crucial for tailoring compounds for specific applications in medicinal chemistry.

XLogP3

2.6

Hydrogen Bond Acceptor Count

2

Exact Mass

161.064077422 g/mol

Monoisotopic Mass

161.064077422 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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